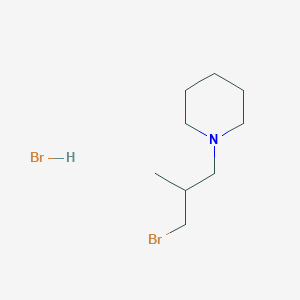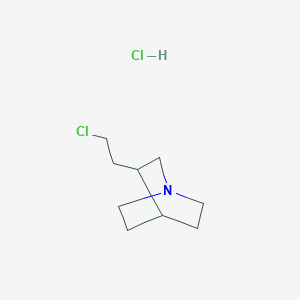
4-ニトロフェニル 2-オキソ-2H-クロメン-3-カルボン酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
科学的研究の応用
4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
作用機序
Target of Action
It is known that some coumarin derivatives, which this compound is a part of, have been reported to exhibit antimicrobial properties . They have been found to inhibit DNA Gyrase, an enzyme involved in bacterial DNA replication .
Mode of Action
Some coumarin derivatives have been found to interact with their targets, such as dna gyrase, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby inhibiting bacterial growth .
Biochemical Pathways
It can be inferred from the antimicrobial activity of some coumarin derivatives that they may affect the dna replication pathway in bacteria by inhibiting dna gyrase .
Result of Action
Based on the antimicrobial activity of some coumarin derivatives, it can be inferred that this compound may lead to the inhibition of bacterial growth by disrupting dna replication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-nitrophenol with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 4-aminophenyl 2-oxo-2H-chromene-3-carboxylate.
Hydrolysis: 2-oxo-2H-chromene-3-carboxylic acid and 4-nitrophenol.
類似化合物との比較
Similar Compounds
4-nitrophenyl 2-oxo-2H-chromene-3-carboxamide: Similar structure but with an amide group instead of an ester.
4-nitrobenzyl 2-oxo-2H-chromene-3-carboxylate: Similar structure but with a benzyl group instead of a phenyl group.
4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both the nitrophenyl and chromene moieties, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential for nucleophilic substitution and reduction reactions, while the chromene moiety contributes to its biological properties and applications in various fields.
特性
IUPAC Name |
(4-nitrophenyl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-15(22-12-7-5-11(6-8-12)17(20)21)13-9-10-3-1-2-4-14(10)23-16(13)19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGBVCHPRDPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)

![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2444616.png)
![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)
dimethylsilane](/img/structure/B2444621.png)



![(E)-[(4-ethoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2444627.png)




